molecular formula C9H16O2 B1454651 2-Methyl-3-(oxan-4-yl)propanal CAS No. 1339031-38-7

2-Methyl-3-(oxan-4-yl)propanal

Cat. No. B1454651
CAS RN: 1339031-38-7
M. Wt: 156.22 g/mol
InChI Key: KIVSSQATIPRDSY-UHFFFAOYSA-N
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Description

“2-Methyl-3-(oxan-4-yl)propanal” is a chemical compound with the CAS Number: 1339031-38-7 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-methyl-3-tetrahydro-2H-pyran-4-ylpropanal . It is stored at a temperature of -10 degrees .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic asymmetric α-benzylation of aldehydes represents a highly valuable reaction for organic synthesis . This reaction can be easily extended to a gram-scale level, and its generality is ascertained by asymmetric α-benzylation reactions on various substituted aldehydes and alkyl bromides .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-(oxan-4-yl)propanal” is 1S/C9H16O2/c1-8(7-10)6-9-2-4-11-5-3-9/h7-9H,2-6H2,1H3 . The InChI key is KIVSSQATIPRDSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Methyl-3-(oxan-4-yl)propanal” is a liquid . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Flavor Compound in Foods

2-Methyl-3-(oxan-4-yl)propanal is similar to branched aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for the flavor in various food products. These compounds are produced and broken down from amino acids and are present in both fermented and non-fermented foods. Understanding the pathways for the generation of these compounds can help control their formation to achieve desired flavor levels in food products (Smit, Engels, & Smit, 2009).

Crystal Growth & Design

In the context of crystal growth and design, research has explored the equilibrium states in separating stereoisomeric mixtures, such as in the crystallization of Nafronyl Oxalate. This process is significant for pharmaceuticals where different stereoisomers of a compound may exhibit varied biological activities. Efficient crystallization processes based on solid-liquid equilibrium data can help isolate the desired stereoisomer, enhancing drug efficacy and safety (Olbrycht et al., 2016).

Pharmacological Characterization

Pharmacological studies have characterized compounds structurally related to 2-Methyl-3-(oxan-4-yl)propanal for their potential in treating conditions like depression and addiction disorders. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a κ-opioid receptor antagonist showing potential for depression and addiction treatment. Understanding the pharmacological profile of such compounds can guide the development of new therapeutics (Grimwood et al., 2011).

X-ray Structures and Computational Studies

Research involving X-ray structures and computational studies on cathinones provides insights into the molecular architecture and potential biological effects of compounds structurally similar to 2-Methyl-3-(oxan-4-yl)propanal. These studies are crucial for the design and synthesis of novel compounds with specific pharmacological properties (Nycz et al., 2011).

Optical Properties and Morphology

Investigations into the optical properties and morphology of polymers, including those with CF3 groups, can reveal the potential applications of 2-Methyl-3-(oxan-4-yl)propanal derivatives in polymer optoelectronic devices. The study of polymers under different technological conditions helps in understanding the material's properties for applications in electronics and photonics (Hajduk et al., 2010).

Safety and Hazards

The safety information for “2-Methyl-3-(oxan-4-yl)propanal” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-3-(oxan-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(7-10)6-9-2-4-11-5-3-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVSSQATIPRDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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